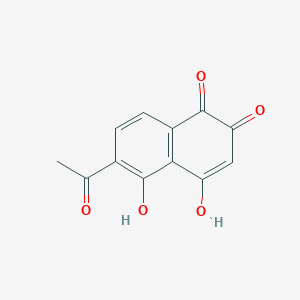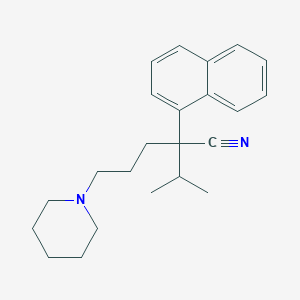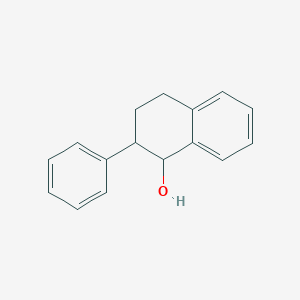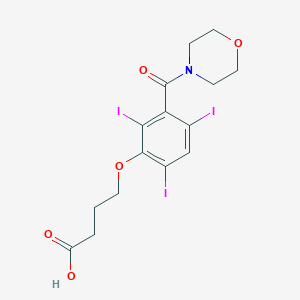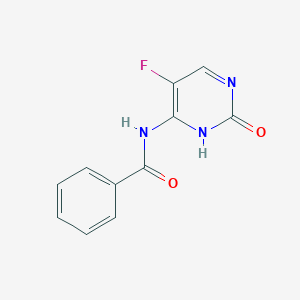![molecular formula C8H15NO B083781 (1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 13493-39-5](/img/structure/B83781.png)
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol, commonly known as (−)-menthol, is a naturally occurring organic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a white crystalline substance with a minty odor and taste. Menthol is found in the essential oils of various mint plants, such as peppermint and spearmint. It has been used for centuries for its medicinal properties, including its ability to relieve pain and soothe sore throats.
Mecanismo De Acción
Menthol acts on various receptors in the body, including the TRPM8 receptor, which is responsible for the sensation of cold. Menthol activates this receptor, leading to a sensation of coolness and analgesia. Menthol also acts on the kappa-opioid receptor, which is involved in pain perception and modulation. It has been shown to have a synergistic effect with opioids, leading to enhanced pain relief.
Efectos Bioquímicos Y Fisiológicos
Menthol has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Menthol has also been found to have antispasmodic effects by reducing smooth muscle contractions. It has been shown to have a relaxant effect on the bronchial smooth muscle, leading to improved breathing in patients with asthma. Menthol has also been found to have antitumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low risk of side effects. However, menthol has some limitations in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low stability at high temperatures, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on menthol. One area of interest is the development of new menthol derivatives with improved pharmacological properties. Another area of interest is the use of menthol in combination with other drugs, such as opioids, to enhance their analgesic effects. There is also potential for the use of menthol in the treatment of various respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Additionally, the antitumor effects of menthol warrant further investigation for its potential use in cancer therapy.
Métodos De Síntesis
Menthol can be synthesized in the laboratory by several methods, including the hydrogenation of thymol and the isomerization of limonene. The most common method of menthol synthesis is the catalytic hydrogenation of thymol. Thymol is first obtained from the essential oil of thyme, and then it is hydrogenated in the presence of a catalyst such as palladium on carbon. The resulting product is then purified to obtain pure menthol.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various biological and pharmacological activities. It has been found to have analgesic, anti-inflammatory, and antispasmodic properties. Menthol is also used as a flavoring agent in food and beverages, and as a fragrance in perfumes and cosmetics. It is also used in various over-the-counter products such as cough drops, throat lozenges, and topical analgesics.
Propiedades
Número CAS |
13493-39-5 |
|---|---|
Nombre del producto |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
Clave InChI |
KIASKTGTUFTIIV-DHBOJHSNSA-N |
SMILES isomérico |
CN1C[C@H]2CC[C@@H](C1)C2O |
SMILES |
CN1CC2CCC(C1)C2O |
SMILES canónico |
CN1CC2CCC(C1)C2O |
Sinónimos |
(1β,5β,8-syn)-3-Methyl-3-azabicyclo[3.2.1]octan-8-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



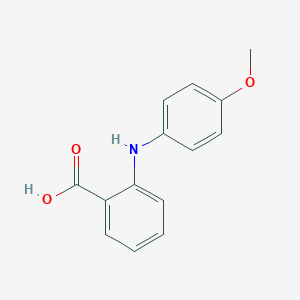
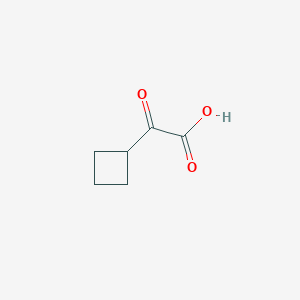
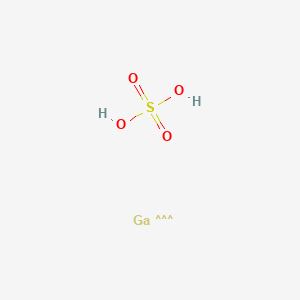
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
